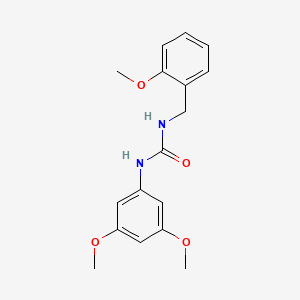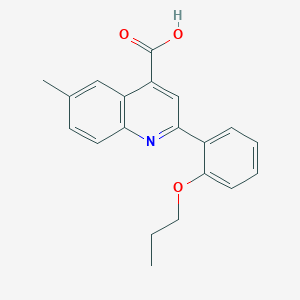
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea, also known as DMU-212, is a synthetic compound that has been the focus of scientific research in recent years due to its potential applications in various fields.
Scientific Research Applications
Metabolic Characterization and Toxicity
Metabolic Pathways and Cytochrome P450 Enzymes : A study by Nielsen et al. (2017) characterized the metabolic pathways of NBOMe compounds, which are structurally related to N-(3,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)urea. These compounds are metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, highlighting the importance of these enzymes in drug metabolism and potential drug-drug interactions (Nielsen et al., 2017).
Clinical Toxicity : Hill et al. (2013) described cases of severe toxicity following the recreational use of 25I-NBOMe, emphasizing the substance's potent serotonergic effects and the clinical challenges it poses, including tachycardia, hypertension, and seizures. This underscores the risks associated with the misuse of psychoactive substances (Hill et al., 2013).
Pharmacological and Chemical Analysis
Analytical Detection : Poklis et al. (2014) developed a method for detecting and quantifying NBOMe derivatives in biological samples using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This work is crucial for forensic and clinical toxicology, enabling the identification of substances in cases of intoxication (Poklis et al., 2014).
Synthesis and Labeling : The synthesis of deuterium-labeled AR-A014418, a compound structurally related to this compound, demonstrates the application of these molecules in pharmacokinetic studies and drug development. Such labeled compounds are used as internal standards in LC–MS analysis, facilitating the study of drug absorption and distribution (Liang et al., 2020).
Potential Therapeutic Applications
- GSK-3β Inhibition : N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of the compound , is a known inhibitor of glycogen synthase kinase 3β (GSK-3β), suggesting potential therapeutic applications in neurodegenerative disorders and cancer. The structural analysis and complex-forming tendencies with iron (III) highlight the compound's biochemical properties and potential pharmacological applications (Vasdev et al., 2005; Lough et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-8-13(9-15(10-14)22-2)19-17(20)18-11-12-6-4-5-7-16(12)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZVSWHNPPUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624900.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)

![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
